molecular formula C23H20Cl2N4O2 B2562491 2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540488-07-1

2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2562491
CAS RN: 540488-07-1
M. Wt: 455.34
InChI Key: ZWLMYXRRGHKPJP-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are known to have various medicinal attributes such as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties . They are also used in the synthesis of various heterocyclic compounds with biological applications in medicine .


Synthesis Analysis

The synthesis of tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one derivatives has been reported in the literature . The synthesis involves the condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole .


Molecular Structure Analysis

1,2,4-Triazole is a stable compound and is difficult to cleave . It has a molecular formula of C2H3N3 and acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, in which 1H-1,2,4-triazole is more stable .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are influenced by the nature and position of the substituent groups . For example, introducing electron-donating groups can contribute to good inhibitory activity against urease, and the position of these groups did not significantly affect the potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by the nature and position of the substituent groups . For example, bromine derivatives with a large electron-withdrawing group showed good inhibitory activity against urease .

Scientific Research Applications

Metal Extraction and Separation

Palladium (II) Extraction:

Polymer Chemistry

Synthesis of Acrylic Homo- and Co-polymers:

Medicinal Chemistry and Drug Discovery

[1,2,4]triazolo[4,3-a]pyrazine Derivatives:

Mechanism of Action

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are an integral part of a variety of drugs available in clinical therapy .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives depend on their specific chemical structure and biological activity. Some 1,2,4-triazole derivatives have been shown to have excellent activity against various pathogens .

Future Directions

1,2,4-Triazoles are the focus of renewed interest among organic and medicinal chemists since several novel hybrids with broader spectrum have been synthesized based on molecular hybridization approach . A better understanding of the structure and function of 1,2,4-triazoles and of the mechanism of inhibition can be used to generate better drugs; in particular, drugs that are effective against the current drug-resistant strains of various diseases .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2/c1-23(2)10-17-19(18(31)11-23)20(12-3-6-14(30)7-4-12)29-22(26-17)27-21(28-29)15-8-5-13(24)9-16(15)25/h3-9,20,30H,10-11H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLMYXRRGHKPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N2)C5=CC=C(C=C5)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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